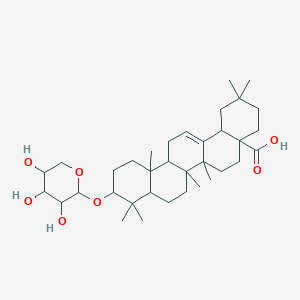![molecular formula C50H94N4O18S B12316802 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that combines biotin, polyethylene glycol (PEG), and t-butyl ester groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its solubility and biocompatibility. The t-butyl ester groups provide stability and protection to the compound. This combination makes N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) a versatile reagent in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol, to form biotin-PEG4.
Esterification: The PEGylated biotin is further reacted with t-butyl ester groups to form the final compound.
The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Oxidation and Reduction: The PEG chains can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: The major products are substituted biotin-PEG derivatives.
Hydrolysis: The major products are biotin-PEG4-carboxylic acid and t-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific reagents used but generally involve modified PEG chains.
Scientific Research Applications
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation, which is the process of attaching biotin to molecules.
Biology: Employed in protein labeling and purification, as biotin can bind strongly to streptavidin, allowing for easy isolation of biotinylated proteins.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of drugs.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) involves its ability to form strong, non-covalent bonds with streptavidin. This interaction is highly specific and stable, making it useful for various applications:
Molecular Targets: The primary target is streptavidin, a protein that binds biotin with high affinity.
Pathways Involved: The binding of biotin to streptavidin can be used to isolate and study various biomolecules, facilitating research in molecular biology and biochemistry.
Comparison with Similar Compounds
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can be compared with other biotin-PEG derivatives:
N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester: Similar in structure but contains an azido group, making it useful for click chemistry applications.
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester: Contains a methyltetrazine group, which allows for bioorthogonal reactions.
DBCO-PEG4-Biotin: Contains a dibenzocyclooctyne group, enabling copper-free click chemistry.
The uniqueness of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) lies in its combination of biotin, PEG, and t-butyl ester groups, providing a balance of stability, solubility, and reactivity.
Properties
Molecular Formula |
C50H94N4O18S |
|---|---|
Molecular Weight |
1071.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58) |
InChI Key |
QEABYHYXLPQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



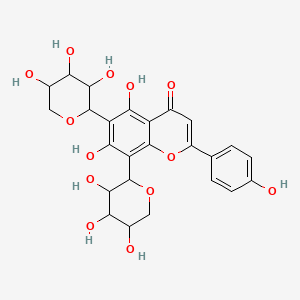
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
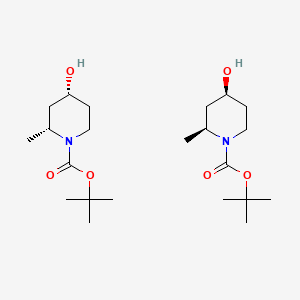
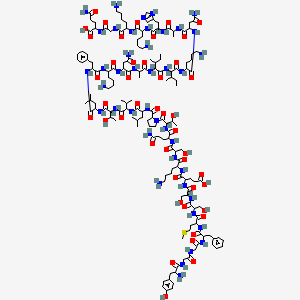
![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)

![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)

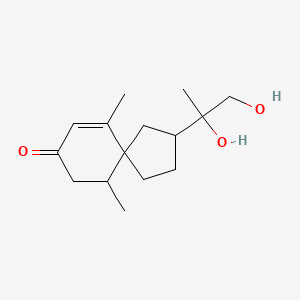
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
